Titanium(iv)phthalocyanine dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

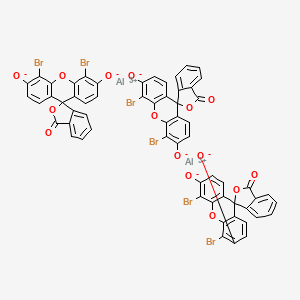

Titanium(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye . It has a molecular weight of 631.307 and a molecular formula of C32H16Cl2N8Ti .

Synthesis Analysis

The synthesis of Titanium(IV) phthalocyanine dichloride involves various processes. One such process includes the high-vacuum thermal evaporation technique . More detailed information about the synthesis can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Molecular Structure Analysis

The molecular structure of Titanium(IV) phthalocyanine dichloride has been studied using X-Ray Diffraction (XRD), Transmission Electron Microscope (TEM), Field-Emission Scanning Electron Microscope (FESEM), and Fourier Transform Infrared (FT-IR) .Chemical Reactions Analysis

Titanium(IV) phthalocyanine dichloride has been involved in various chemical reactions. For instance, it has been used in the catalytic formation of carbodiimides by metathesis from isocyanates . More details can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Physical And Chemical Properties Analysis

Titanium(IV) phthalocyanine dichloride has a molecular weight of 631.3 g/mol. It does not have any hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Photovoltaics

Titanium(IV) phthalocyanine dichloride has shown promise in the field of photovoltaics . Its optical properties can be tuned, making it an interesting candidate for potential applications in solar cells. The compound’s thermal stability, low cost, and simple synthesis make it a viable option for photoconversion .

Light-Emitting Diodes (LEDs)

The tunable optical properties of Titanium(IV) phthalocyanine dichloride also make it suitable for use in light-emitting diodes (LEDs). LEDs require materials that can efficiently emit light when electrically excited, and this compound could potentially meet this requirement.

Photodetectors

Photodetectors, devices that sense light, could also benefit from the use of Titanium(IV) phthalocyanine dichloride. The compound’s ability to absorb and emit light could be leveraged to improve the sensitivity and efficiency of these devices.

Optoelectronic Applications

The compound has been used in the construction of one-layer and two-layer planar heterojunction devices . These devices showed a change in the J–V curves for the illuminated and darkness conditions, indicating that the films should be used for optoelectronic applications .

Catalysis

Research suggests that Titanium(IV) phthalocyanine dichloride may be a potential catalyst for various chemical reactions. As a catalyst, it could help speed up chemical reactions without being consumed in the process.

Active Films for Photovoltaics

Titanium(IV) phthalocyanine dichloride has been used in the creation of active films for photovoltaics . These films were evaluated in terms of their optoelectronic behavior, presenting the onset gap (~1.30 eV) and the optical gap (~2.85 eV) .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Titanium(IV) phthalocyanine dichloride is a complex compound that primarily targets the delocalized π-electron system of the phthalocyanine ring. This system plays a crucial role in the compound’s ability to interact with light and other electromagnetic radiation, making it useful in photonic and optical materials .

Propriétés

IUPAC Name |

dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSWDSNUYFMFRO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Ti-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium(iv)phthalocyanine dichloride | |

Q & A

Q1: How does the central metal ion in phthalocyanines influence their photophysical properties?

A1: The central metal ion in phthalocyanines plays a crucial role in dictating their photophysical and photochemical behavior. [] For instance, the presence of different metal ions can significantly impact the compound's absorption and emission spectra, fluorescence lifetimes, and ability to generate reactive oxygen species upon light irradiation. [] The study by Ogunsipe et al. compared Lithium phthalocyanine, Gallium(III) phthalocyanine chloride, Titanium(IV) phthalocyanine dichloride, and Iron(II) phthalocyanine and demonstrated how the metal center influences aggregation behavior and ultimately, the photophysical properties. []

Q2: What structural changes occur in Titanium(IV) phthalocyanine dichloride thin films upon vacuum annealing?

A2: Vacuum annealing induces significant changes in the structural properties of Titanium(IV) phthalocyanine dichloride thin films. [] X-ray diffraction, Transmission Electron Microscopy, and Field-Emission Scanning Electron Microscopy analyses reveal that annealing promotes a phase transition within the material and enhances its crystallinity. [] These structural modifications subsequently influence the film's optical and electrical properties, as evidenced by changes in its optical energy gap and electrical conductivity. []

Q3: How does vacuum annealing affect the optical properties of Titanium(IV) phthalocyanine dichloride thin films?

A3: Vacuum annealing leads to a decrease in the indirect optical energy gap of Titanium(IV) phthalocyanine dichloride thin films. [] This effect is attributed to the enhanced crystallinity resulting from the annealing process. [] Furthermore, annealing impacts the film's refractive index, nonlinear optical properties, and absorption coefficient. [] These changes in optical behavior highlight the potential of controlled annealing as a tool for tailoring the material's properties for specific optoelectronic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone](/img/structure/B1144194.png)